molecular formula C12H15NO B3379958 4-Benzylpiperidin-2-one CAS No. 179683-98-8

4-Benzylpiperidin-2-one

Cat. No.: B3379958
CAS No.: 179683-98-8
M. Wt: 189.25 g/mol
InChI Key: BIFDJPLEABLCKG-UHFFFAOYSA-N
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Description

4-Benzylpiperidin-2-one is a chemical compound belonging to the piperidine family. It is characterized by a piperidine ring substituted with a benzyl group at the fourth position and a ketone group at the second position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

4-Benzylpiperidin-2-one primarily targets the monoamine neurotransmitter system . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine , with an EC50 of 109 nM (DA), 41.4 nM (NE), and 5246 nM (5-HT) .

Mode of Action

The compound interacts with its targets by increasing the release of monoamines, particularly dopamine and norepinephrine . This results in enhanced neurotransmission, leading to various physiological effects. It also functions as a monoamine oxidase inhibitor (MAOI) with a preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system . By enhancing the release of monoamines and inhibiting their breakdown, the compound can significantly influence the functioning of this system. The downstream effects of this include alterations in mood, cognition, and behavior, among other physiological processes.

Pharmacokinetics

Given its structural similarity to other piperidine derivatives, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can significantly impact the compound’s bioavailability and overall pharmacological effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and activity within the brain . By enhancing monoamine release and inhibiting their breakdown, the compound can induce various physiological effects, potentially including mood elevation, increased alertness, and enhanced cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidin-2-one typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes using rhodium on alumina as a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-benzylpiperidin-2-ol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Benzylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a monoamine oxidase inhibitor.

    Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • 2-Benzylpiperidine
  • Benzylpiperazine
  • Tetrahydroisoquinoline

Comparison: 4-Benzylpiperidin-2-one is unique due to its specific substitution pattern and its potent activity as a monoamine oxidase inhibitor. Compared to 2-Benzylpiperidine and Benzylpiperazine, this compound exhibits higher selectivity for monoamine oxidase A inhibition. Tetrahydroisoquinoline, while structurally similar, has different pharmacological properties and applications .

Properties

IUPAC Name

4-benzylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-9-11(6-7-13-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFDJPLEABLCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179683-98-8
Record name 4-benzylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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